molecular formula C9H13NO B12971221 (R)-4-(1-Aminoethyl)-2-methylphenol

(R)-4-(1-Aminoethyl)-2-methylphenol

Cat. No.: B12971221
M. Wt: 151.21 g/mol
InChI Key: VWXKYOURUNGZBE-SSDOTTSWSA-N
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Description

®-4-(1-Aminoethyl)-2-methylphenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a methylphenol ring. The presence of the chiral center makes it an interesting subject for research in asymmetric synthesis and chiral catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-2-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 4-(1-oxoethyl)-2-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer .

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)-2-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes can catalyze the transamination of ketones to produce chiral amines with high enantioselectivity . The use of biocatalysts is advantageous due to their specificity, efficiency, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-4-(1-Aminoethyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(1-Aminoethyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral center also contributes to its uniqueness, making it a valuable compound for research in asymmetric synthesis and chiral catalysis .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1

InChI Key

VWXKYOURUNGZBE-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)O

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)O

Origin of Product

United States

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